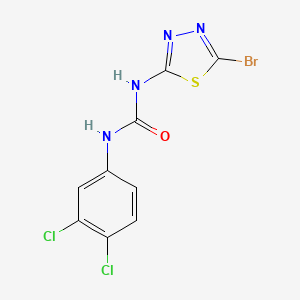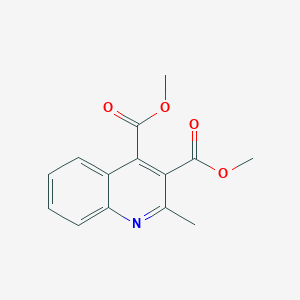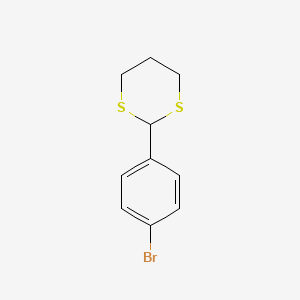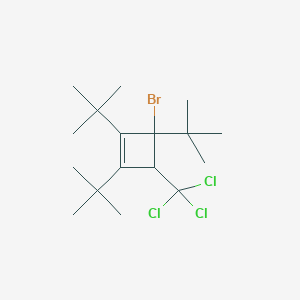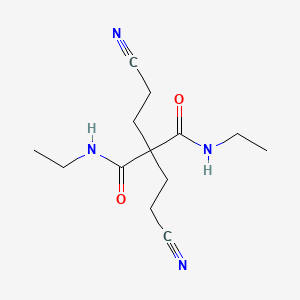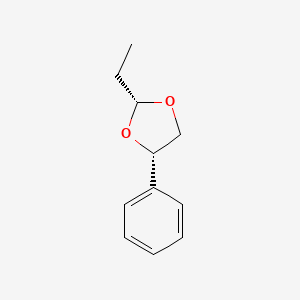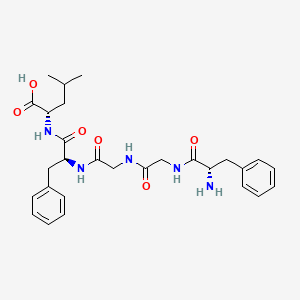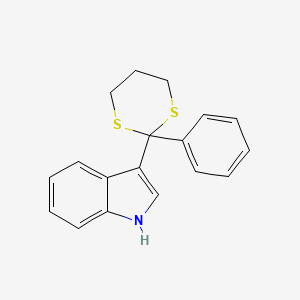![molecular formula C15H13ClOS B14607810 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 59664-71-0](/img/structure/B14607810.png)
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with the molecular formula C15H13ClOS. This compound features a benzene ring substituted with a methoxy group, a chlorinated ethenyl group, and a phenylsulfanyl group. The presence of these functional groups makes it a compound of interest in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Ethenyl Intermediate: This step involves the reaction of a chlorinated ethenyl compound with a phenylsulfanyl group under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with a benzene ring, facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, safety, and environmental considerations.
Analyse Chemischer Reaktionen
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated ethenyl group to an ethyl group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and phenylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique functional groups impart desirable properties.
Wirkmechanismus
The mechanism by which 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene can be compared with other similar compounds, such as:
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-[2-Bromo-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene: The bromine atom can alter the compound’s reactivity, particularly in substitution reactions.
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methylbenzene: The presence of a methyl group instead of a methoxy group affects the compound’s physical and chemical properties.
Eigenschaften
CAS-Nummer |
59664-71-0 |
|---|---|
Molekularformel |
C15H13ClOS |
Molekulargewicht |
276.8 g/mol |
IUPAC-Name |
1-(2-chloro-2-phenylsulfanylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H13ClOS/c1-17-13-9-7-12(8-10-13)11-15(16)18-14-5-3-2-4-6-14/h2-11H,1H3 |
InChI-Schlüssel |
OMYDYSSJSBOGOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C(SC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
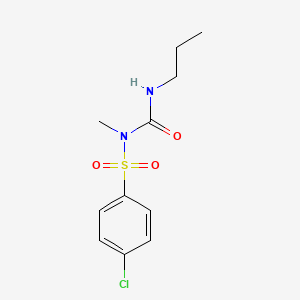
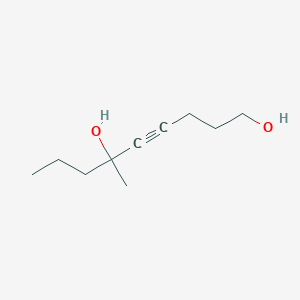
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)

